molecular formula C10H7FN2O B2640430 3-(4-Fluorophenyl)-4,5-dihydroisoxazole-5-carbonitrile CAS No. 1160472-60-5

3-(4-Fluorophenyl)-4,5-dihydroisoxazole-5-carbonitrile

Cat. No. B2640430
CAS RN: 1160472-60-5
M. Wt: 190.177
InChI Key: MCAQGWFDFHCMPC-UHFFFAOYSA-N
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Description

The compound “3-(4-Fluorophenyl)-4,5-dihydroisoxazole-5-carbonitrile” is likely to be an organic compound given its structure. It contains an isoxazole ring, which is a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom . The presence of a fluorophenyl group indicates that the compound contains a phenyl ring (a derivative of benzene) with a fluorine atom attached .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a 4-fluorophenyl compound with a precursor to the isoxazole ring. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The isoxazole ring is likely to contribute significantly to the compound’s overall structure .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The presence of the isoxazole ring and the fluorophenyl group could make the compound reactive with certain reagents .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These properties could include its melting point, boiling point, solubility in various solvents, and its reactivity with other chemical substances .

Scientific Research Applications

Synthesis and Chemical Properties

  • Facile Synthetic Approaches : The compound is involved in aldol condensation reactions to form new pyrazole, pyrimidine, and azolopyrimidine derivatives, with potential in various chemical and pharmaceutical applications. It shows reactivity towards active methylene derivatives, leading to the formation of novel compounds with diverse structures (Ali, Ragab, Abdelghafar, & Farag, 2016).

  • Structural and Vibrational Properties : The compound's structural and conformational properties have been analyzed using X-ray diffraction, vibrational spectra, and theoretical calculation methods, providing valuable insights for its use in material science and molecular engineering (Saeed, Erben, Shaheen, & Flörke, 2011).

Biological and Pharmaceutical Applications

  • Antimicrobial Activity : Derivatives of this compound have shown promising antimicrobial properties. For instance, Schiff bases synthesized using related compounds exhibited significant activity against various bacterial strains (Puthran et al., 2019).

  • Molecular Docking Studies : The compound has been used in molecular docking studies, suggesting potential as a drug candidate. It's been shown to exhibit binding affinities in silico, comparable to established drugs, indicating potential for development into therapeutic agents (Venkateshan et al., 2019).

Material Science and Corrosion Inhibition

  • Corrosion Inhibition : Pyrazole derivatives of the compound have been investigated as corrosion inhibitors for metals, showcasing its potential in industrial applications such as protecting metal surfaces in corrosive environments (Yadav, Gope, Kumari, & Yadav, 2016).

Synthetic Organic Chemistry

  • Synthetic Building Blocks : The compound serves as a building block in synthetic organic chemistry, aiding in the development of various biologically important heterocyclic compounds (Patel, 2017).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s being studied for potential medicinal uses, its mechanism of action would involve how it interacts with biological molecules in the body .

Safety and Hazards

Like all chemicals, handling this compound would require appropriate safety measures. Depending on its specific properties, it could pose certain hazards, such as being irritant or toxic. Always refer to the material safety data sheet (MSDS) for detailed safety information .

Future Directions

The future research directions involving this compound would depend on its properties and potential applications. For example, if it shows promise as a medicinal compound, future research could involve further testing its efficacy and safety .

properties

IUPAC Name

3-(4-fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FN2O/c11-8-3-1-7(2-4-8)10-5-9(6-12)14-13-10/h1-4,9H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCAQGWFDFHCMPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(ON=C1C2=CC=C(C=C2)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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